molecular formula C11H17N3O2S B8718885 N-picolyl piperidine sulfonamide

N-picolyl piperidine sulfonamide

Cat. No.: B8718885
M. Wt: 255.34 g/mol
InChI Key: KEOMXCYGYDPRAO-UHFFFAOYSA-N
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Description

N-picolyl piperidine sulfonamide is an organic compound that features a piperidine ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-picolyl piperidine sulfonamide typically involves the reaction of piperidine with a pyridine derivative under specific conditions. One common method involves the use of a sulfonyl chloride as a sulfonating agent. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

    Starting Materials: Piperidine, pyridine-2-methanol, sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

    Procedure: Piperidine is first reacted with pyridine-2-methanol to form an intermediate, which is then treated with sulfonyl chloride in the presence of triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-picolyl piperidine sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-picolyl piperidine sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-picolyl piperidine sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Similar structure but with a benzamide group instead of a piperidine ring.

    N-(pyridin-2-yl)methylamine: Lacks the sulfonamide group, making it less versatile in certain reactions.

    Pyridine-2-sulfonamide: Contains a sulfonamide group but lacks the piperidine ring.

Uniqueness

N-picolyl piperidine sulfonamide is unique due to the presence of both a piperidine ring and a sulfonamide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)piperidine-1-sulfonamide

InChI

InChI=1S/C11H17N3O2S/c15-17(16,14-8-4-1-5-9-14)13-10-11-6-2-3-7-12-11/h2-3,6-7,13H,1,4-5,8-10H2

InChI Key

KEOMXCYGYDPRAO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NCC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Part I: Preparation of methyl 1-(2-pyridinylmethyl)-4-[[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]sulfonyl]-4-piperidinecarboxylate. The unsubstituted piperidine sulfonamide from part H (7.9 g, 16.95 mmol) was dissolved in dry dimethylformamide (35 mL) and potassium carbonate (7.05 g, 51.1 mmol) and 2-picolyl chloride hydrochloride (4.21 g, 25.67 mmol) were added. The reaction was stirred at 35° C. for sixteen hr and then concentrated in vacuo. The residue was taken up in ethyl acetate and filtered through Celite. The filtrate washed with water two times, saturated sodium chloride solution, dried over Na2SO4, filtered, and concentrated in vacuo. Chromatography (on silica, ethyl acetate/hexanes) provided the N-picolyl piperidine sulfonamide as a white solid (6.8 g, 72%).
Name
methyl 1-(2-pyridinylmethyl)-4-[[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]sulfonyl]-4-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
unsubstituted piperidine sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
7.05 g
Type
reactant
Reaction Step Three
Quantity
4.21 g
Type
reactant
Reaction Step Three

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